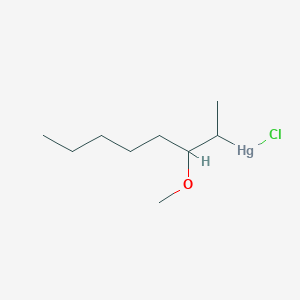

Chloro(3-methoxyoctan-2-yl)mercury

Description

Chloro(3-methoxyoctan-2-yl)mercury is an organomercury compound characterized by an eight-carbon aliphatic chain with a methoxy (-OCH₃) group at the 3-position and a mercury-chloride (Hg-Cl) moiety at the 2-position. This structure places it within a broader class of alkoxy-substituted organomercurials, which are notable for their varied chemical reactivity and environmental persistence.

Properties

CAS No. |

62594-81-4 |

|---|---|

Molecular Formula |

C9H19ClHgO |

Molecular Weight |

379.29 g/mol |

IUPAC Name |

chloro(3-methoxyoctan-2-yl)mercury |

InChI |

InChI=1S/C9H19O.ClH.Hg/c1-4-6-7-8-9(5-2)10-3;;/h5,9H,4,6-8H2,1-3H3;1H;/q;;+1/p-1 |

InChI Key |

NSWBRTKABHGPTD-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCC(C(C)[Hg]Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(3-methoxyoctan-2-yl)mercury typically involves the reaction of 3-methoxyoctan-2-ol with mercuric chloride (HgCl2) under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a low temperature to prevent decomposition. The general reaction scheme is as follows:

3-methoxyoctan-2-ol+HgCl2→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloro(3-methoxyoctan-2-yl)mercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium thiolate (NaSR) and sodium azide (NaN3) can replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various organomercury derivatives.

Scientific Research Applications

Chloro(3-methoxyoctan-2-yl)mercury has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(3-methoxyoctan-2-yl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury center forms strong bonds with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural Isomerism: Positional Variations

Chloro(2-methoxyoctyl)mercury ([62594-80-3]) differs from the target compound in the placement of the methoxy group (2-position) and mercury (octyl chain terminus). For instance, the terminal mercury in 2-methoxyoctyl derivatives may exhibit higher electrophilicity compared to the branched 3-methoxyoctan-2-yl analogue .

Chain Length Variants

- Chloro(3-methoxybutan-2-yl)mercury ([62594-72-3]): A four-carbon variant with identical substituent positions (3-methoxy, 2-Hg).

- Chloro(2-methoxy-1-methylheptyl)mercury ([62594-81-4]): A seven-carbon derivative with a methyl branch. Branching can hinder enzymatic degradation, increasing environmental persistence .

Aromatic vs. Aliphatic Analogues

Chloro(3-methoxyphenyl)mercury ([5961-61-5]) replaces the aliphatic chain with an aromatic ring. The resonance-stabilized phenyl group likely reduces reactivity toward nucleophiles compared to aliphatic analogues. However, aromatic mercurials are often more toxic due to enhanced membrane permeability .

Functional Group Modifications

- Chloro(methoxymethyl)mercury ([29018-21-1]): A simple methoxymethyl derivative. The absence of a long carbon chain limits lipophilicity but increases volatility, raising inhalation toxicity risks .

- Chloro(2-hydroxyethyl)mercury ([2090-53-1]): Substitution of methoxy with hydroxyl (-OH) increases polarity, reducing lipid solubility but enhancing renal clearance in biological systems .

Data Table: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Substituent Structure | Chain Length | Key Functional Groups |

|---|---|---|---|---|

| Chloro(3-methoxyoctan-2-yl)mercury | Not listed | 3-OCH₃ on C8 (2-Hg) | 8-carbon | Methoxy, Chloro |

| Chloro(2-methoxyoctyl)mercury | 62594-80-3 | 2-OCH₃ on C8 (terminal Hg) | 8-carbon | Methoxy, Chloro |

| Chloro(3-methoxybutan-2-yl)mercury | 62594-72-3 | 3-OCH₃ on C4 (2-Hg) | 4-carbon | Methoxy, Chloro |

| Chloro(3-methoxyphenyl)mercury | 5961-61-5 | 3-OCH₃ on phenyl ring | Aromatic | Methoxy, Chloro |

Research Findings and Implications

- Toxicity Profiles : Methoxy groups in aliphatic mercury compounds may moderate toxicity compared to phenylmercury derivatives, as seen in bacterial toxicity assays (e.g., Vibrio fischeri tests) . However, longer carbon chains (e.g., octyl) enhance bioaccumulation in lipid-rich tissues .

- Reactivity : The branched structure may confer resistance to hydrolysis compared to linear analogues, as observed in related alkoxymercurials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.